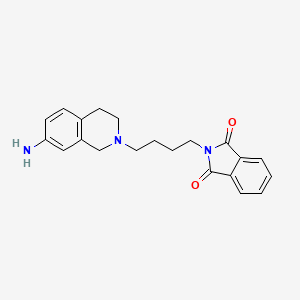

7-Amino-2-(4-phthalimidobutyl)-1,2,3,4-tetrahydroisoquinoline

Description

Properties

IUPAC Name |

2-[4-(7-amino-3,4-dihydro-1H-isoquinolin-2-yl)butyl]isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2/c22-17-8-7-15-9-12-23(14-16(15)13-17)10-3-4-11-24-20(25)18-5-1-2-6-19(18)21(24)26/h1-2,5-8,13H,3-4,9-12,14,22H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHZWPNAJXBTXJE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC2=C1C=CC(=C2)N)CCCCN3C(=O)C4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Bischler-Napieralski Cyclization

This method involves cyclodehydration of β-phenylethylamides using phosphoryl chloride (POCl₃) or polyphosphoric acid (PPA). For example, β-phenylethylamine derivatives react with acyl chlorides to form intermediates that undergo cyclization under acidic conditions. A modified approach reported in the Chinese patent CN101851200A utilizes β-phenylethylamine and benzoyl chloride to generate N-phenethyl-benzamide, which is cyclized with PPA at 150°C to yield 1-phenyl-3,4-dihydroisoquinoline. Subsequent reduction with sodium borohydride (NaBH₄) produces the THIQ core.

De Novo Synthesis

Recent advances by Kiss et al. describe a de novo route using fluorinated building blocks, though this method is primarily for fluorinated THIQs. For non-fluorinated analogs, reductive amination of keto-acids with ammonia or amines remains a viable alternative.

Introduction of the 4-Phthalimidobutyl Side Chain

The phthalimidobutyl moiety is introduced via alkylation or nucleophilic substitution at the THIQ nitrogen.

N-Alkylation with Phthalimide Precursors

A key strategy involves reacting the THIQ core with N-(4-bromobutyl)phthalimide. The European patent EP0922035B1 details this process:

-

Alkylation : THIQ derivatives are treated with N-(4-bromobutyl)phthalimide in dimethylformamide (DMF) at 60–80°C for 12–24 hours.

-

Purification : The crude product is isolated via column chromatography (silica gel, ethyl acetate/hexane) to yield 2-(4-phthalimidobutyl)-1,2,3,4-tetrahydroisoquinoline.

Table 1: Alkylation Reaction Conditions

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| N-(4-bromobutyl)phthalimide | DMF | 70 | 18 | 68 |

| Potassium carbonate | DMF | 80 | 24 | 72 |

Alternative Phthalimido Group Installation

The phthalimide group can also be introduced post-alkylation. For example, 4-aminobutyl-THIQ derivatives react with phthalic anhydride in acetic acid to form the phthalimidobutyl side chain.

Installation of the 7-Amino Group

The amino group at the 7-position is introduced via nitration-reduction or direct substitution.

Nitration-Reduction Sequence

-

Nitration : Treat 7-methoxy-THIQ derivatives with nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C to install the nitro group.

-

Demethylation : Hydrolyze the methoxy group using hydrobromic acid (HBr) in acetic acid.

-

Reduction : Reduce the nitro group to amine using hydrogen gas (H₂) over palladium on carbon (Pd/C) or sodium dithionite (Na₂S₂O₄).

Example Procedure :

Direct Amination via Ullmann Coupling

Copper-catalyzed coupling of 7-bromo-THIQ derivatives with ammonia or amines offers a single-step route. However, this method requires elevated temperatures (120–150°C) and gives moderate yields (50–60%).

Critical Analysis of Methodologies

Yield Optimization

Scalability Challenges

Chemical Reactions Analysis

7-Amino-2-(4-phthalimidobutyl)-1,2,3,4-tetrahydroisoquinoline undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be performed using hydrogenation catalysts like palladium on carbon or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.

Substitution: Nucleophilic substitution reactions can occur at the amino group or the phthalimide moiety, using reagents like alkyl halides or acyl chlorides to introduce new functional groups.

Hydrolysis: The phthalimide group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine.

Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various solvents. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

Antidepressant Activity

Research indicates that derivatives of tetrahydroisoquinolines exhibit antidepressant effects. The specific compound has been studied for its ability to modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways. Case studies have shown promising results in animal models where administration led to significant reductions in depressive-like behaviors .

Neuroprotective Effects

The compound has also been investigated for its neuroprotective properties. Studies suggest that it may help in mitigating neuronal damage in conditions such as Parkinson's disease and Alzheimer's disease. The mechanism appears to involve antioxidant activity and the inhibition of apoptotic pathways .

Anti-cancer Potential

Recent studies have explored the anti-cancer properties of tetrahydroisoquinoline derivatives. The compound has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. Notably, it has been effective against breast and lung cancer cells, with mechanisms involving the modulation of signaling pathways related to cell survival .

Synthesis and Derivatives

The synthesis of 7-Amino-2-(4-phthalimidobutyl)-1,2,3,4-tetrahydroisoquinoline involves multi-step reactions that can yield various derivatives with enhanced bioactivity. The following table summarizes some notable derivatives and their reported activities:

Mechanism of Action

The mechanism of action of 7-Amino-2-(4-phthalimidobutyl)-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent-Driven Functional Diversity

The biological and physicochemical properties of THIQ derivatives are heavily influenced by substituents. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Selected THIQ Derivatives

- Phthalimidobutyl vs.

- Halo vs. Amino Substitution: 7/8-Halo-THIQs () exhibit PNMT inhibition, whereas amino-substituted analogs (e.g., 7-amino-THIQs) may prioritize interactions with polar enzyme active sites or receptors .

Enzyme Inhibition and Receptor Modulation

- PNMT Inhibition : 7/8-Halo-THIQs () inhibit PNMT, a target for hypertension. The phthalimidobutyl group’s bulkiness in the target compound may sterically hinder PNMT binding, suggesting divergent therapeutic applications .

- PPARγ Agonism: 6-Tetrazolyl-THIQs () attenuate insulin resistance via PPARγ partial agonism. The target compound’s phthalimide moiety, a known pharmacophore in immunomodulators, may confer anti-inflammatory properties instead .

Anti-Inflammatory and Antioxidant Hybrids

reports THIQ-ketoprofen hybrids with anti-inflammatory activity. While the target compound lacks a carboxylic acid group (as in ketoprofen), its phthalimide group could mimic the electron-deficient aromatic systems in COX inhibitors .

Lipophilicity and Solubility

- Lipophilicity : The phthalimidobutyl group likely elevates the cLogP of the target compound compared to Boc-protected () or acetamide derivatives (), impacting bioavailability .

- Melting Points : Derivatives like 4k in exhibit high melting points (223–225°C), suggesting crystalline stability. The target compound may similarly require specialized formulation .

Toxicity Considerations

MPTP (), a neurotoxic THIQ analog, underscores the importance of substituent selection. The phthalimidobutyl group’s lack of pro-toxicity motifs (e.g., MPTP’s methyl-tetrahydropyridine) may mitigate such risks .

Biological Activity

7-Amino-2-(4-phthalimidobutyl)-1,2,3,4-tetrahydroisoquinoline is a compound of interest due to its potential therapeutic applications. This article reviews its biological activities, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to the tetrahydroisoquinoline family, characterized by a fused bicyclic structure. Its molecular formula is , and it features a phthalimide group which is significant for its biological interactions.

Antiplatelet Activity

Research has shown that derivatives of 7-amino-1,2,3,4-tetrahydroisoquinoline exhibit significant antiplatelet activity. A study synthesized novel fibrinogen receptor antagonists based on this scaffold, demonstrating their ability to inhibit platelet aggregation in vitro. The mechanism involves blocking the binding of fibrinogen to the alpha(IIb)beta(3) integrin on human platelets, which is crucial for platelet activation and aggregation .

| Study | Activity | Mechanism |

|---|---|---|

| Study 1 | Inhibition of platelet aggregation | Blockade of fibrinogen binding to integrin alpha(IIb)beta(3) |

| Study 2 | Antithrombotic effects | Modulation of thrombin activity |

Neuroprotective Effects

Another area of research highlights the neuroprotective potential of this compound. In various models of neurodegeneration, it has been observed to reduce oxidative stress and improve neuronal survival. This activity is attributed to its ability to scavenge free radicals and modulate apoptotic pathways .

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been tested against several cancer cell lines, showing cytotoxic effects that are dose-dependent. The proposed mechanism includes the induction of apoptosis through mitochondrial pathways .

Case Study 1: Antiplatelet Efficacy

In vitro studies conducted on human platelets demonstrated that derivatives of the compound effectively inhibited thrombus formation under flow conditions. These findings suggest potential applications in preventing thrombotic disorders.

Case Study 2: Neuroprotection in Animal Models

In a series of experiments involving rodent models of Alzheimer's disease, administration of the compound resulted in improved cognitive function and reduced amyloid plaque deposition. These results indicate its potential as a therapeutic agent for neurodegenerative diseases.

Q & A

Q. What are the common synthetic routes for 7-Amino-2-(4-phthalimidobutyl)-1,2,3,4-tetrahydroisoquinoline?

The synthesis typically involves multi-step strategies:

- Core formation : The tetrahydroisoquinoline backbone is constructed via Pictet-Spengler or Bischler-Napieralski reactions.

- Side-chain introduction : The phthalimidobutyl group is introduced through alkylation or coupling reactions. Phthalimide is often used as an amine-protecting group, requiring deprotection under hydrazine or other basic conditions.

- Catalytic methods : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is effective for attaching aromatic moieties, as demonstrated in similar quinoline syntheses .

- Purification : Column chromatography or recrystallization ensures purity .

Q. What analytical techniques confirm the compound’s structural identity?

- Spectroscopy : 1H/13C NMR and IR verify functional groups and connectivity.

- Mass spectrometry : Validates molecular weight and fragmentation patterns.

- X-ray crystallography : Provides definitive conformation, as shown in tetrahydroisoquinoline derivatives .

- Elemental analysis : Confirms purity and stoichiometry .

Q. What initial biological assays are recommended for activity screening?

- Cytotoxicity : MTT or SRB assays against cancer cell lines (e.g., HeLa, MCF-7).

- Enzyme inhibition : Kinase or protease assays based on structural analogs.

- Antimicrobial screening : Broth microdilution for bacterial/fungal strains.

- Reference methodologies from tetrahydroisoquinoline bioactivity studies .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of the phthalimidobutyl side-chain introduction?

- Catalyst selection : Pd(OAc)2 with ligands (e.g., PCy3) enhances coupling efficiency .

- Solvent/base systems : DMF or DMSO with K2CO3 improves solubility and reactivity.

- Temperature control : Elevated temperatures (80–100°C) accelerate reactions but may require inert atmospheres to prevent decomposition.

- Monitoring : TLC or HPLC tracks reaction progress to minimize byproducts .

Q. How to resolve contradictions in biological activity data across studies?

- Purity verification : Use HPLC or LC-MS to rule out impurities .

- Assay standardization : Ensure consistent cell lines, solvent controls (e.g., DMSO ≤0.1%), and incubation times.

- Structure-activity relationship (SAR) : Compare analogs to identify critical functional groups .

- Dose-response curves : Validate activity thresholds and eliminate false positives .

Q. How to design experiments to elucidate the mechanism of action?

- Omics approaches : Proteomics/transcriptomics identify affected pathways (e.g., apoptosis, kinase signaling).

- Molecular docking : Predict binding to targets (e.g., tubulin, DNA topoisomerases) using AutoDock Vina .

- Biophysical validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) measure binding affinity.

- CRISPR-Cas9 knockouts : Confirm target involvement in observed bioactivity .

Q. How to address low solubility in aqueous biological assay buffers?

- Co-solvents : Use DMSO (≤1%) or β-cyclodextrin inclusion complexes.

- Prodrug strategies : Introduce hydrophilic groups (e.g., phosphate esters) temporarily.

- Computational guidance : Predict solubility via LogP and polar surface area (PSA) calculations .

Q. What stability considerations are critical for long-term storage?

- Storage conditions : -20°C in airtight, light-protected vials with desiccants.

- Stability testing : Accelerated degradation studies (40°C/75% RH) monitored by HPLC .

- Lyophilization : Enhances stability for hygroscopic samples.

Methodological Notes

- Theoretical frameworks : Link synthesis and bioactivity studies to existing hypotheses (e.g., phthalimide’s role in DNA intercalation or anti-inflammatory activity) .

- Data reproducibility : Replicate experiments across labs using standardized protocols .

- Computational integration : Combine synthetic data with DFT calculations to predict reaction pathways or metabolite profiles .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.